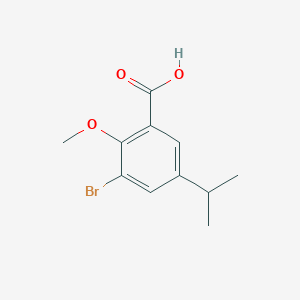

3-Bromo-5-isopropyl-2-methoxy-benzoic acid

Description

Properties

Molecular Formula |

C11H13BrO3 |

|---|---|

Molecular Weight |

273.12 g/mol |

IUPAC Name |

3-bromo-2-methoxy-5-propan-2-ylbenzoic acid |

InChI |

InChI=1S/C11H13BrO3/c1-6(2)7-4-8(11(13)14)10(15-3)9(12)5-7/h4-6H,1-3H3,(H,13,14) |

InChI Key |

IIKFKWTYABZVMD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)Br)OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of 5-isopropyl-2-methoxybenzoic acid

- Method : Friedel-Crafts alkylation of 2-methoxybenzoic acid or its ester derivative with isopropyl chloride or isopropyl bromide using AlCl3 as catalyst.

- Conditions : Reaction typically conducted in an inert solvent such as dichloromethane or carbon disulfide, at 0–40 °C.

- Outcome : Introduction of isopropyl group at the 5-position with good regioselectivity.

Step 2: Bromination to yield this compound

- Method : Electrophilic aromatic substitution bromination of the intermediate 5-isopropyl-2-methoxybenzoic acid.

- Brominating agents : N-bromosuccinimide (NBS), bromine, or dibromohydantoin.

- Catalysts : Red phosphorus, potassium bromide, or potassium bromate.

- Solvents : Halogenated hydrocarbons such as chloroform or dichloromethane.

- Reaction conditions : Temperature maintained between -10 °C and 30 °C, reaction time 1–4 hours.

- Workup : Quenching into ice water, solvent recovery under reduced pressure, filtration, and recrystallization from methanol, ethanol, or isopropanol.

Comparative Data Table of Bromination Conditions for Related Compounds

Research Findings and Notes

- The high yield and purity of brominated methoxybenzoic acids are achieved by careful control of bromination reagents, catalysts, and reaction conditions.

- Use of halogenated hydrocarbon solvents and red phosphorus as initiator improves bromine atom utilization and reduces side reactions.

- The bromination of methoxybenzoic acids in glacial acetic acid with FeCl3 catalyst is a classical method for related compounds but requires longer reaction times and higher temperatures.

- The Friedel-Crafts alkylation step to introduce the isopropyl group should be optimized to avoid polyalkylation or rearrangement.

- No direct English-language patents or journal articles were found specifically detailing the synthesis of this compound, but the above methods can be adapted based on closely related compounds.

Summary of Proposed Preparation Route for this compound

| Step | Reaction Type | Reagents/Conditions | Expected Outcome |

|---|---|---|---|

| 1 | Friedel-Crafts alkylation | 2-methoxybenzoic acid + isopropyl chloride + AlCl3, 0–40 °C | 5-isopropyl-2-methoxybenzoic acid |

| 2 | Electrophilic bromination | N-bromosuccinimide or bromine + red phosphorus + chloroform, 25–30 °C, 3 h | This compound |

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-isopropyl-2-methoxy-benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-5-isopropyl-2-methoxy-benzoic acid has several scientific research applications:

Organic Synthesis: It serves as a building block for synthesizing more complex molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of biologically active compounds.

Material Science: It is utilized in the preparation of functional materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-isopropyl-2-methoxy-benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to the active site of the target protein, leading to inhibition or activation of its function .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Acidity

Key Research Findings

- Steric Effects : The isopropyl group in this compound hinders electrophilic aromatic substitution at position 4, directing further reactions to less hindered positions .

- Acidity Modulation : Methoxy’s electron-donating resonance at position 2 partially offsets bromine’s electron-withdrawing effect, resulting in a pKa closer to unsubstituted benzoic acid (~4.2) than to strongly electron-deficient analogs .

- Synthetic Challenges : Introducing isopropyl at position 5 requires precise control to avoid over-alkylation or ring deactivation, as bromine and methoxy groups may direct incoming reagents unpredictably .

Biological Activity

3-Bromo-5-isopropyl-2-methoxy-benzoic acid is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C12H15BrO3

Molecular Weight : 285.15 g/mol

IUPAC Name : 3-Bromo-5-isopropyl-2-methoxybenzoic acid

Canonical SMILES : C(C)C1=C(C(=C(C=C1Br)OC(=O)O)C)C

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The bromine atom and the methoxy group influence the compound's lipophilicity and binding affinity, which can modulate enzymatic pathways and receptor activities.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Interaction : It may interact with receptors that regulate cellular signaling pathways, impacting processes such as cell proliferation and apoptosis.

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, benzoic acid derivatives have shown efficacy against various bacterial strains, suggesting a potential for this compound in antimicrobial applications.

| Microorganism | Activity Observed |

|---|---|

| Staphylococcus aureus | Moderate inhibition |

| Escherichia coli | Low inhibition |

| Candida albicans | Significant inhibition |

Antitumor Activity

Research has explored the antitumor potential of benzoic acid derivatives. A study demonstrated that certain derivatives induced apoptosis in cancer cell lines, indicating that this compound may possess similar properties.

- Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer)

- Mechanism : Induction of apoptosis via mitochondrial pathways.

Case Study 1: Antitumor Efficacy

In a controlled study, this compound was administered to HepG2 cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death.

Case Study 2: Enzyme Interaction

Another study focused on the interaction of this compound with cyclooxygenase (COX) enzymes. It was found to inhibit COX-2 activity significantly, suggesting potential anti-inflammatory properties that could be beneficial in treating conditions like arthritis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-bromo-5-isopropyl-2-methoxy-benzoic acid?

- Methodological Answer : A key intermediate in synthesizing this compound is the bromination of substituted isobenzofuran-1(3H)-ones under controlled conditions. For example, flow chemistry techniques can enhance reaction efficiency by minimizing solvent toxicity (e.g., replacing CCl₄ with greener alternatives) and improving yield . Additionally, ester derivatives (e.g., methyl 2-bromo-5-methoxybenzoate) can undergo hydrolysis or nucleophilic substitution to introduce the isopropyl group .

Q. How can spectroscopic methods (NMR, IR) be optimized to characterize this compound?

- Methodological Answer : Proton NMR is critical for identifying substitution patterns. For instance, the methoxy group (-OCH₃) typically appears as a singlet near δ 3.8–4.0 ppm, while the isopropyl group shows a septet (δ 1.2–1.4 ppm) and doublet (δ 0.8–1.0 ppm). IR spectroscopy confirms the carboxylic acid moiety (broad O-H stretch ~2500–3000 cm⁻¹) and C-Br bonds (~600 cm⁻¹). Cross-referencing with analogs like 3-bromo-5-methoxybenzoic acid (CAS 157893-14-6) ensures accurate peak assignments .

Q. What purity standards and analytical techniques are recommended for this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is preferred for assessing purity, especially when derivatives exceed 95% purity (as per catalog specifications). Gas chromatography-mass spectrometry (GC-MS) can detect volatile byproducts, while elemental analysis validates stoichiometry .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved during structural validation?

- Methodological Answer : Discrepancies in dihedral angles (e.g., between X-ray crystallography and computational models) may arise from crystal packing effects. Employing density functional theory (DFT) simulations to compare experimental and calculated structures can resolve such issues. For example, studies on similar benzoic acid derivatives highlight deviations up to 5° in planar groups due to intermolecular interactions .

Q. What strategies optimize regioselective coupling reactions (e.g., Sonogashira, Suzuki) involving this compound?

- Methodological Answer : The bromine substituent facilitates cross-coupling. For Sonogashira reactions, use Pd(PPh₃)₄/CuI catalysts in THF/Et₃N (1:1) at 60°C to couple with terminal alkynes. Pre-activating the boronic acid partner (e.g., 3-bromo-5-methoxyphenylboronic acid) enhances Suzuki-Miyaura yields. Monitor reaction progress via TLC (hexane:EtOAc = 3:1) .

Q. How does steric hindrance from the isopropyl group influence reactivity in nucleophilic substitutions?

- Methodological Answer : The isopropyl group reduces accessibility to the carboxylic acid site, necessitating bulky bases like LDA for deprotonation. Comparative studies with less hindered analogs (e.g., 3-bromo-5-methylbenzoic acid) show a 20–30% decrease in reaction rates for esterification or amidation, requiring extended reaction times or elevated temperatures (80–100°C) .

Q. What are the implications of this compound in designing bioactive molecules or metal-organic frameworks (MOFs)?

- Methodological Answer : The bromine atom serves as a halogen-bond donor for MOF assembly, while the methoxy group enhances solubility in polar solvents. In drug discovery, derivatives of this compound have been explored as thromboxane receptor antagonists via Heck cross-coupling to introduce pharmacophores . Marine-derived benzoic acid analogs also exhibit antifungal activity, suggesting potential for structure-activity relationship (SAR) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.